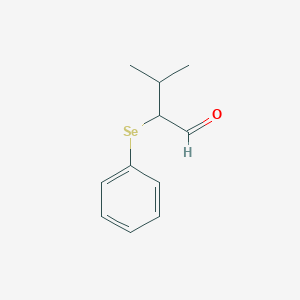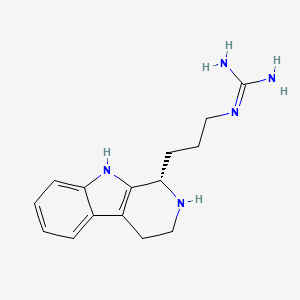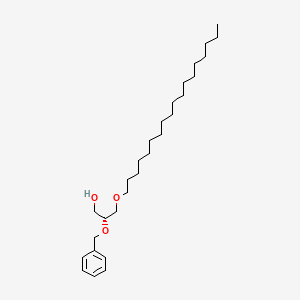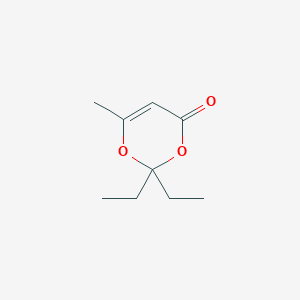![molecular formula C16H14 B14413132 1a-Phenyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene CAS No. 82645-20-3](/img/structure/B14413132.png)
1a-Phenyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1a-Phenyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene is a complex organic compound characterized by a cyclopropane ring fused to an indene structure with a phenyl group attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1a-Phenyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene typically involves the cyclopropanation of indene derivatives. One common method includes the reaction of indene with diazo compounds in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the formation of the desired cyclopropane ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the selection of cost-effective catalysts and reagents is crucial for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
1a-Phenyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium or platinum catalysts, resulting in the hydrogenation of the cyclopropane ring.
Substitution: Electrophilic substitution reactions can occur at the phenyl group, with reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium or platinum catalysts, elevated temperatures and pressures.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid, sulfuric acid).
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Hydrogenated cyclopropane derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1a-Phenyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1a-Phenyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting metabolic pathways. Additionally, its structural features allow it to interact with cell membranes, altering their properties and influencing cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1a,6,6a-Tetrahydrocyclopropa[a]indene: Lacks the phenyl group, resulting in different reactivity and applications.
1a-Phenyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene-1,1’-2’,3’-dihydro-1’H-indene: A dimeric form with distinct properties and uses.
Uniqueness
The presence of the cyclopropane ring fused to the indene structure also contributes to its unique chemical behavior and versatility in various fields of research .
Eigenschaften
CAS-Nummer |
82645-20-3 |
|---|---|
Molekularformel |
C16H14 |
Molekulargewicht |
206.28 g/mol |
IUPAC-Name |
1a-phenyl-6,6a-dihydro-1H-cyclopropa[a]indene |
InChI |
InChI=1S/C16H14/c1-2-7-13(8-3-1)16-11-14(16)10-12-6-4-5-9-15(12)16/h1-9,14H,10-11H2 |
InChI-Schlüssel |
HESRJXOWZPVQJX-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC2(C3=CC=CC=C31)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl [4-(4-hydroxybenzoyl)piperazin-1-yl]acetate](/img/structure/B14413053.png)
![2-{[(Pentafluorophenyl)sulfanyl]methyl}pyridine](/img/structure/B14413056.png)
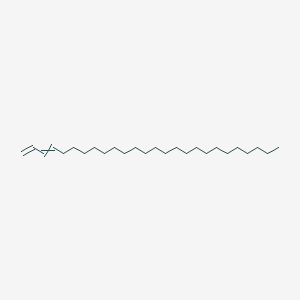
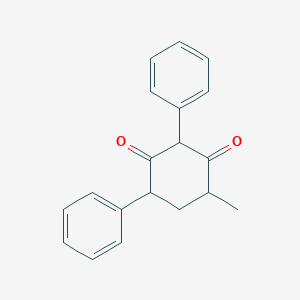
![Ethyl 5-(1,4-dioxaspiro[4.5]dec-6-en-8-yl)pentanoate](/img/structure/B14413102.png)
![4-[(1-Benzothiophen-3-yl)methoxy]-1H-imidazo[4,5-c]pyridine](/img/structure/B14413104.png)
![1-Chloro-4-[2-(4-methylphenyl)ethenesulfonyl]benzene](/img/structure/B14413109.png)
![2-Hydroxy-N-(4-methylphenyl)-11H-benzo[A]carbazole-3-carboxamide](/img/structure/B14413115.png)

